molecular formula C8H18N2 B13654214 N,3-dimethyl-N-propylazetidin-3-amine

N,3-dimethyl-N-propylazetidin-3-amine

Cat. No.: B13654214
M. Wt: 142.24 g/mol
InChI Key: XZMXWOPYVNVKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-dimethyl-N-propylazetidin-3-amine is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a dimethylamino group and a propyl group attached to the azetidine ring. It is a colorless to pale yellow liquid that is soluble in water and most organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-N-propylazetidin-3-amine typically involves the reaction of azetidine with dimethylamine and propylamine under controlled conditions. One common method includes:

    Starting Materials: Azetidine, dimethylamine, and propylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as toluene or ethanol, under reflux conditions.

    Purification: The product is purified by distillation or recrystallization to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: High-purity azetidine, dimethylamine, and propylamine.

    Reaction Setup: Continuous flow reactors with precise temperature and pressure control.

    Purification: Industrial-scale distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N-propylazetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or propyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N,3-dimethyl-N-propylazetidin-3-one.

    Reduction: Formation of this compound hydride.

    Substitution: Formation of various substituted azetidines depending on the substituent used.

Scientific Research Applications

N,3-dimethyl-N-propylazetidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-propylazetidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

    Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaminopropylamine: Similar structure but lacks the azetidine ring.

    N,N-dimethylazetidine: Similar structure but lacks the propyl group.

    N-propylazetidine: Similar structure but lacks the dimethylamino group.

Uniqueness

N,3-dimethyl-N-propylazetidin-3-amine is unique due to the presence of both the dimethylamino and propyl groups attached to the azetidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,3-dimethyl-N-propylazetidin-3-amine

InChI

InChI=1S/C8H18N2/c1-4-5-10(3)8(2)6-9-7-8/h9H,4-7H2,1-3H3

InChI Key

XZMXWOPYVNVKRR-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1(CNC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.